molecular formula C21H27N7O B12267668 5-Methyl-4-{5-[6-(piperidin-1-yl)pyridazine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine

5-Methyl-4-{5-[6-(piperidin-1-yl)pyridazine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine

Cat. No.: B12267668
M. Wt: 393.5 g/mol
InChI Key: YRFNVQPAFZSMIE-UHFFFAOYSA-N
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Description

5-Methyl-4-{5-[6-(piperidin-1-yl)pyridazine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is a complex organic compound that features a unique structure combining multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-{5-[6-(piperidin-1-yl)pyridazine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as pyridazine and pyrimidine derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include organometallic catalysts, reducing agents, and protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while maintaining stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-{5-[6-(piperidin-1-yl)pyridazine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Halogenating agents: Chlorine, bromine.

    Catalysts: Palladium, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

5-Methyl-4-{5-[6-(piperidin-1-yl)pyridazine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-4-{5-[6-(piperidin-1-yl)pyridazine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-4-{5-[6-(piperidin-1-yl)pyridazine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine stands out due to its unique combination of heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C21H27N7O

Molecular Weight

393.5 g/mol

IUPAC Name

[2-(5-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(6-piperidin-1-ylpyridazin-3-yl)methanone

InChI

InChI=1S/C21H27N7O/c1-15-9-22-14-23-20(15)27-10-16-12-28(13-17(16)11-27)21(29)18-5-6-19(25-24-18)26-7-3-2-4-8-26/h5-6,9,14,16-17H,2-4,7-8,10-13H2,1H3

InChI Key

YRFNVQPAFZSMIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN=C1N2CC3CN(CC3C2)C(=O)C4=NN=C(C=C4)N5CCCCC5

Origin of Product

United States

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